The synthesis of potassium 4-aminosalicylate typically involves the following methods:
The reaction conditions are critical for maximizing yield and purity. The use of carbon dioxide helps maintain an inert atmosphere that prevents unwanted side reactions. The process may be conducted in a ball mill to ensure thorough mixing and uniform heating.
Potassium 4-aminosalicylate features a salicylic acid backbone with an amino group at the para position. Its structural representation can be denoted as follows:
Potassium 4-aminosalicylate participates in various chemical reactions, primarily related to its therapeutic applications:
The mechanism by which potassium 4-aminosalicylate exerts its therapeutic effects is not fully elucidated but involves several proposed pathways:
Potassium 4-aminosalicylate has several significant applications:
Potassium 4-aminosalicylate originates from the parent compound para-aminosalicylic acid (4-aminosalicylic acid), first synthesized in 1902 by Seidel and Bittner. Its antitubercular potential remained unexplored until 1943, when Swedish chemist Jörgen Lehmann, recognizing Mycobacterium tuberculosis’s metabolic dependence on salicylic acid, evaluated 4-aminosalicylic acid as a therapeutic analog. Clinical trials commenced in 1944, with the first tuberculosis patient demonstrating dramatic recovery, marking a pivotal advancement beyond streptomycin monotherapy. By 1948, the British Medical Research Council established that combining 4-aminosalicylic acid with streptomycin reduced bacterial resistance, cementing combination therapy as the standard for tuberculosis treatment. The potassium salt formulation emerged later to improve solubility and tolerability, though its development timeline remains less documented than the acid form [4] [7].
Table 1: Key Historical Milestones in Aminosalicylate Development
Year | Event | Significance |
---|---|---|
1902 | Synthesis of 4-aminosalicylic acid by Seidel and Bittner | Initial chemical creation without therapeutic application |
1943 | Lehmann’s hypothesis of antitubercular activity | Rational drug design based on bacterial metabolism |
1944 | First successful human trial of 4-aminosalicylic acid | Validation of clinical efficacy in tuberculosis |
1948 | British MRC combination therapy trial (streptomycin + 4-aminosalicylic acid) | Established principle of multi-drug regimens to prevent resistance |
Potassium 4-aminosalicylic acid (chemical formula: C₇H₆KNO₃; molecular weight: 191.24 g/mol) is the potassium salt of 4-aminosalicylic acid. Its structure comprises a benzene ring with three functional groups: an amino group (-NH₂) at the para position (C4), a carboxylic acid group (-COOH) at C1, and a hydroxyl group (-OH) at the ortho position (C2). The potassium ion replaces the acidic proton of the carboxylic acid group, forming a carboxylate (-COO⁻K⁺). This modification enhances water solubility compared to the free acid or positional isomers like 5-aminosalicylic acid (mesalazine) [8].
Table 2: Structural Comparison of Aminosalicylate Derivatives
Compound | Chemical Structure | Amino Group Position | Key Physicochemical Properties |
---|---|---|---|
Potassium 4-aminosalicylate | C₇H₆KNO₃ (potassium 4-amino-2-hydroxybenzoate) | C4 (para) | High water solubility; crystalline solid |
4-Aminosalicylic acid | C₇H₇NO₃ (4-amino-2-hydroxybenzoic acid) | C4 (para) | Moderate solubility; prone to decarboxylation |
5-Aminosalicylic acid | C₇H₇NO₃ (5-amino-2-hydroxybenzoic acid) | C5 (meta) | Low solubility; unstable to oxidation |
Sulfasalazine | C₁₈H₁₄N₄O₅S (azo-linked 5-ASA + sulfapyridine) | 5-ASA moiety | Prodrug requiring colonic bacterial cleavage |
Functionally, 4-aminosalicylic acid derivatives act as antimetabolites. Recent research confirms that 4-aminosalicylic acid serves as a prodrug incorporated into the folate biosynthesis pathway. Dihydropteroate synthase (DHPS) utilizes 4-aminosalicylic acid instead of para-aminobenzoic acid, forming hydroxyl dihydropteroate. Subsequent enzymatic steps generate hydroxyl dihydrofolate analogs, which competitively inhibit dihydrofolate reductase (DHFR)—an enzyme essential for nucleotide synthesis. This mechanism disrupts DNA replication in Mycobacterium tuberculosis. The potassium salt’s improved solubility may facilitate bioavailability, though its intracellular mechanism aligns with the parent compound [2] . Resistance arises from mutations in dihydrofolate synthase (folC) or overexpression of alternative enzymes like riboflavin biosynthesis protein (RibD), which bypass DHFR inhibition [2].
Tuberculosis
Potassium 4-aminosalicylic acid retains clinical utility as a second-line agent for drug-resistant tuberculosis. Its bactericidal activity stems from folate pathway inhibition, effective against strains resistant to first-line drugs (isoniazid, rifampicin). A 2018 clinical study demonstrated a 68.4% favorable response rate when used in pre-extensively drug-resistant tuberculosis (pre-XDR-TB) involving fluoroquinolone resistance. However, efficacy drops to 40% in extensively drug-resistant tuberculosis (XDR-TB), underscoring its role in specific resistance profiles rather than pan-resistant infections [5]. The World Health Organization classifies 4-aminosalicylic acid derivatives as Group D3 ("add-on") drugs for multidrug-resistant tuberculosis regimens, though recent clinical data advocate for re-evaluation as Group C ("core") agents due to demonstrated efficacy in combinatorial therapy [5] [7].
Inflammatory Bowel Disease (IBD)
Despite being overshadowed by 5-aminosalicylic acid formulations for ulcerative colitis, 4-aminosalicylic acid exhibits potent anti-inflammatory properties. Clinical trials indicate topical 4-aminosalicylic acid enemas achieve remission in left-sided ulcerative colitis at half the dosage of 5-aminosalicylic acid, attributed to enhanced mucosal healing and reduced neutrophil infiltration (measured via myeloperoxidase activity). Molecular studies reveal dual mechanisms:
Notably, 4-aminosalicylic acid lacks association with pancreatitis—a risk with 5-aminosalicylic acid—making it a viable alternative for sensitive patients. Colon-specific prodrugs like 4-aminosalicylic acid-β-O-glucoside enhance delivery, releasing >70% active drug in the colon versus <9% in the upper GI tract [3] [4].
Table 3: Therapeutic Applications of Potassium 4-Aminosalicylate
Condition | Mechanism of Action | Clinical Evidence | Advantages Over Alternatives |
---|---|---|---|
Drug-Resistant Tuberculosis | Inhibition of folate metabolism via DHFR blockade | 68.4% efficacy in pre-XDR-TB; synergistic with other agents | Activity against multidrug-resistant strains |
Ulcerative Colitis | NF-κB suppression; antioxidant effects | Comparable to sulfasalazine in TNBS-induced colitis models; 50% potency increase vs. 5-ASA | Lower pancreatitis risk; targeted prodrug options |
Emerging Research
Novel derivatives conjugated to tuftsin carrier peptides (e.g., TKPKG) demonstrate enhanced intracellular delivery into macrophages—key reservoirs for Mycobacterium tuberculosis. These conjugates leverage enzyme-labile linkers (GFLG) for lysosomal drug release, potentially improving host-directed therapy .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7